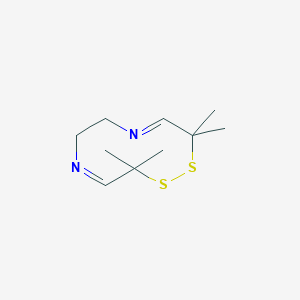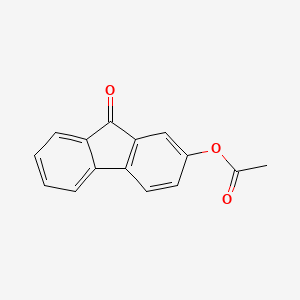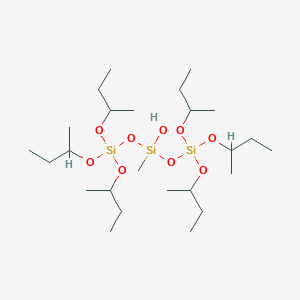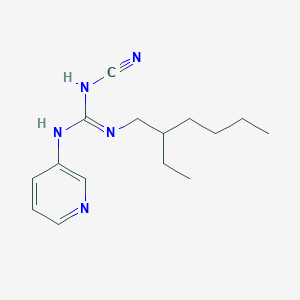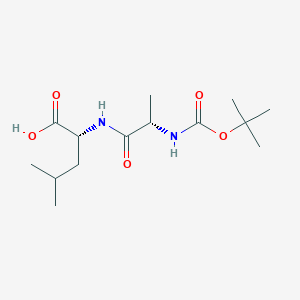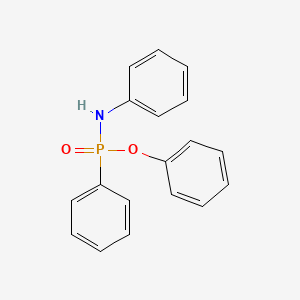
P-Phenyl N-phenylphosphonamidic acid phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Phenyl N-phenylphosphonamidic acid phenyl ester is a chemical compound known for its unique structure and properties. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry. The compound is characterized by its phosphonamidic acid ester functional group, which imparts specific reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-Phenyl N-phenylphosphonamidic acid phenyl ester typically involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with phenol to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
P-Phenyl N-phenylphosphonamidic acid phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted esters. These products have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
P-Phenyl N-phenylphosphonamidic acid phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of P-Phenyl N-phenylphosphonamidic acid phenyl ester involves its interaction with molecular targets through its phosphonamidic acid ester group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the ester and phosphonamidic acid functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the ester group.
Phenylphosphonamidic acid: Similar but without the phenyl ester group.
Phenylphosphoramidochloridate: Contains a chloridate group instead of the ester group.
Uniqueness
P-Phenyl N-phenylphosphonamidic acid phenyl ester is unique due to its combination of the phosphonamidic acid and ester functional groups. This combination imparts specific reactivity and stability, making it valuable in various chemical reactions and applications .
Propiedades
Número CAS |
57668-23-2 |
|---|---|
Fórmula molecular |
C18H16NO2P |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
N-[phenoxy(phenyl)phosphoryl]aniline |
InChI |
InChI=1S/C18H16NO2P/c20-22(18-14-8-3-9-15-18,19-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H,(H,19,20) |
Clave InChI |
DGECWEILHYKJBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


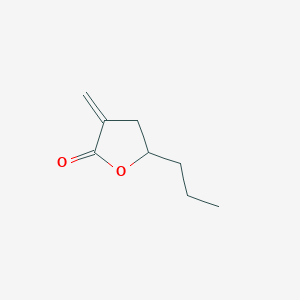
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
